tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a compound that has a similar structure . It has a molecular weight of 257.33 and is stored in dry conditions at 2-8°C . It’s a liquid in physical form .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS.
Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . For example, the structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis.
Physical And Chemical Properties Analysis
The compound “tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate” has a molecular weight of 257.33 . It’s stored in dry conditions at 2-8°C and is a liquid in physical form .
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate is involved in the synthesis of complex organic compounds. For example, it can be utilized in the condensation reactions to form piperazine derivatives, which are characterized by spectroscopic methods like LCMS, NMR, and X-ray diffraction studies. These compounds exhibit moderate antibacterial and anthelmintic activities, highlighting their potential in medicinal chemistry (Sanjeevarayappa et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate derivatives are synthesized as intermediates for biologically active compounds. For instance, they play a crucial role in the synthesis of omisertinib (AZD9291), showcasing the importance of such intermediates in the development of targeted therapies (Zhao et al., 2017).
Building Blocks in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the construction of new cyclic fluorinated beta-amino acids with high potential in medicinal chemistry. The successful synthesis pathways involve multiple steps, including bromofluorination and ring closure, leading to fluorinated heterocyclic amino acids (Van Hende et al., 2009).
Antibacterial Activity
Derivatives of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate, such as 2-arylthiazolidine-4-carboxylic acid derivatives, are synthesized to evaluate their antibacterial activities. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial strains, indicating their potential as novel antibacterial agents (Song et al., 2009).
Catalysis and Organic Reactions
This compound also finds application in catalysis and as a participant in organic reactions. For example, silylmethyl-substituted azetidine derivatives, which can be synthesized from tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate, are used as masked dipoles in formal cycloaddition reactions, showcasing the versatility of this compound in organic synthesis (Yadav & Sriramurthy, 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)6-12(13)7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQGDAJWTASOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.